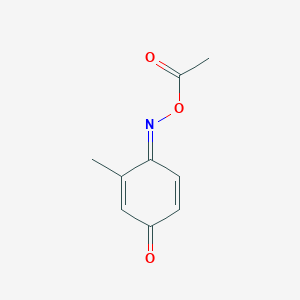![molecular formula C16H25N5 B5289960 2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5289960.png)
2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, JNJ-40411813, and has been studied for its effects on various biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of 2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in various biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that JNJ-40411813 has various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell proliferation: JNJ-40411813 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotective effects: This compound has been shown to protect neurons from oxidative stress and neurotoxicity, which may be beneficial in the treatment of neurological disorders.
3. Vasodilation: JNJ-40411813 has been shown to induce vasodilation, which may be beneficial in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential therapeutic applications in various areas of medicine. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine. Some of these directions include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of new derivatives of this compound with improved therapeutic properties.
3. Clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Studies to investigate the potential use of this compound in combination with other therapeutic agents.
Conclusion:
This compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its effects on various biochemical and physiological processes, and has shown promise in the treatment of cancer, neurological disorders, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved therapeutic properties.
Synthesis Methods
The synthesis of 2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine involves several steps. The first step involves the reaction of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine with 4-(1-pyrrolidinyl)butylamine in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with an acid to yield the final product.
Scientific Research Applications
2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential therapeutic applications in various areas of medicine. Some of the areas where this compound has been studied include:
1. Cancer: Studies have shown that JNJ-40411813 has antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Neurological Disorders: JNJ-40411813 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: This compound has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.
Properties
IUPAC Name |
2,5-dimethyl-N-(4-pyrrolidin-1-ylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5/c1-13-11-15(21-16(18-13)12-14(2)19-21)17-7-3-4-8-20-9-5-6-10-20/h11-12,17H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLBDIJGVRBCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NCCCCN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5289877.png)

![2,6-bis[5-(dimethylamino)-2,4-pentadien-1-ylidene]cyclohexanone](/img/structure/B5289911.png)
![N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5289915.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-N-isopropylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5289925.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5289930.png)
![1-allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5289937.png)
![{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B5289940.png)


![ethyl 5-(2-chlorophenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5289966.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5289970.png)
![3-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5289982.png)
